Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate
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Overview
Description
Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by its complex structure, which includes a benzoate ester linked to a methoxy-substituted phenoxy group through an ethoxy bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-methoxy-4-prop-2-enylphenol and 4-hydroxybenzoic acid. These intermediates are then subjected to esterification and etherification reactions under controlled conditions to form the final product.
Esterification: The reaction between 4-hydroxybenzoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.
Etherification: The reaction between methyl 4-hydroxybenzoate and 2-methoxy-4-prop-2-enylphenol in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Uniqueness
Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate is unique due to its specific structural features, such as the prop-2-enyl group and the ethoxy bridge. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-5-15-6-11-18(19(14-15)22-2)25-13-12-24-17-9-7-16(8-10-17)20(21)23-3/h4,6-11,14H,1,5,12-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNALYNPSZRIJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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